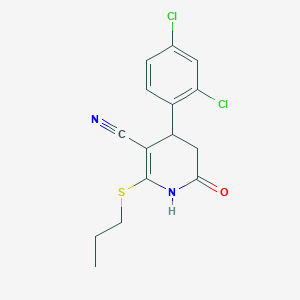![molecular formula C10H20ClN B5203087 {[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B5203087.png)
{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride, also known as DMCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMCPA is a cyclopropane-based compound that is structurally related to other important compounds such as adamantane and amantadine. In
作用機序
The mechanism of action of {[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride is not fully understood. However, it is believed that this compound exerts its antiviral and antibacterial effects by inhibiting the replication of viral and bacterial DNA and RNA. This compound has also been shown to inhibit the activity of the viral enzyme neuraminidase, which is essential for the release of new virus particles from infected cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the replication of viral and bacterial DNA and RNA. This compound has also been shown to inhibit the activity of the viral enzyme neuraminidase. In vivo studies have shown that this compound can reduce the severity of influenza virus infection in mice. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of {[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride is its potent antiviral and antibacterial activity. This compound has been shown to be effective against a range of viruses and bacteria, making it a promising candidate for further development. Another advantage of this compound is its low toxicity profile, which makes it a safer alternative to other antiviral and antibacterial compounds. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for the research and development of {[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the mechanism of action of this compound, which could lead to the development of more potent antiviral and antibacterial compounds. Additionally, further in vivo studies are needed to determine the efficacy and safety of this compound in animal models and humans. Finally, the development of new formulations of this compound that improve its solubility and bioavailability could lead to the development of more effective antiviral and antibacterial drugs.
合成法
{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis of this compound involves the reaction of 3-(2-methyl-1-propen-1-yl)cyclopropene with dimethylamine in the presence of a catalyst. The resulting intermediate is then treated with hydrochloric acid to yield this compound hydrochloride. The synthesis of this compound is a relatively straightforward process and can be performed on a large scale.
科学的研究の応用
{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride has been shown to have a variety of potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been shown to have potent antiviral activity against a range of viruses, including influenza A and B viruses, respiratory syncytial virus, and herpes simplex virus. This compound has also been shown to have antibacterial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-7(2)5-8-9(6-11)10(8,3)4;/h5,8-9H,6,11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFLBRKBLOXNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5203024.png)


![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B5203046.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5203056.png)

![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5203069.png)
![methyl 1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5203074.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5203078.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylate](/img/structure/B5203081.png)

![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5203099.png)